Azido-PEG12-acid Azido-PEG12-acid
Brand Name: Vulcanchem
CAS No.: 1167575-20-3
VCID: VC3185385
InChI: InChI=1S/C27H53N3O14/c28-30-29-2-4-34-6-8-36-10-12-38-14-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-33-3-1-27(31)32/h1-26H2,(H,31,32)
SMILES: C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
Molecular Formula: C27H53N3O14
Molecular Weight: 643.7 g/mol

Azido-PEG12-acid

CAS No.: 1167575-20-3

Cat. No.: VC3185385

Molecular Formula: C27H53N3O14

Molecular Weight: 643.7 g/mol

* For research use only. Not for human or veterinary use.

Azido-PEG12-acid - 1167575-20-3

Specification

CAS No. 1167575-20-3
Molecular Formula C27H53N3O14
Molecular Weight 643.7 g/mol
IUPAC Name 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C27H53N3O14/c28-30-29-2-4-34-6-8-36-10-12-38-14-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-33-3-1-27(31)32/h1-26H2,(H,31,32)
Standard InChI Key DYFODOGACDHUBQ-UHFFFAOYSA-N
SMILES C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
Canonical SMILES C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

Azido-PEG12-acid possesses a well-defined chemical structure characterized by a twelve-unit polyethylene glycol chain connecting an azide group on one terminus and a carboxylic acid group on the other. This structure combines hydrophilicity with specialized reactivity, making it particularly useful in bioconjugation applications. The molecule's characteristics are summarized in the following table:

ParameterValue
CAS Number1167575-20-3
Molecular FormulaC27H53N3O14
Molecular Weight643.7 g/mol
Functional GroupsAzide (-N3), Carboxylic Acid (-COOH)
PEG Units12
Physical StateNot specified in sources
Typical Purity≥95%

The compound features a linear structure where the PEG chain provides water solubility and appropriate spacing between reactive groups, while the terminal functional groups enable specific chemical reactions .

Reaction Mechanisms and Chemistry

Carboxylic Acid Reactivity

The terminal carboxylic acid group of Azido-PEG12-acid enables an orthogonal set of reactions distinct from those of the azide group. This carboxylic acid can react with primary amines to form amide bonds in the presence of appropriate coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) . This reaction typically proceeds efficiently under mild conditions, making it compatible with sensitive biomolecules. The resulting amide bonds are stable under physiological conditions, providing a permanent linkage between the PEG linker and amine-containing molecules. This reactivity allows Azido-PEG12-acid to function as a heterobifunctional linker, capable of connecting two different molecules through orthogonal chemistries - one via the azide group and another via the carboxylic acid.

Applications in Scientific Research

Bioconjugation Applications

Azido-PEG12-acid serves as a versatile tool in bioconjugation, enabling the controlled attachment of various biomolecules to one another or to synthetic constructs. The compound's dual functionality allows for stepwise conjugation strategies, where one reactive group can be utilized while preserving the other for subsequent reactions. In protein modification, the carboxylic acid can be coupled to lysine residues while preserving the azide for later conjugation to probes, drugs, or other functional entities . The PEG spacer provides appropriate distance between conjugated molecules, reducing steric hindrance that might otherwise interfere with biomolecular function. Furthermore, the biocompatible nature of the PEG backbone makes these conjugates suitable for biological applications, including in vivo studies. The compound enables researchers to create precisely defined conjugates with controlled stoichiometry, orientation, and spacing between components.

Drug Development and Delivery Systems

In pharmaceutical research, Azido-PEG12-acid has found significant application in the development of advanced drug delivery systems. The compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic molecules that induce targeted protein degradation . By linking a protein-targeting ligand to an E3 ligase ligand, PROTACs can selectively mark disease-relevant proteins for degradation by the ubiquitin-proteasome system. The hydrophilic PEG spacer provided by Azido-PEG12-acid increases the aqueous solubility of these conjugates, which is critical for their pharmacokinetic properties and bioavailability. Additionally, the length and flexibility of the PEG chain can be optimized to achieve the proper spatial arrangement between the two protein-binding moieties, which is essential for PROTAC efficacy. The chemical stability of the linkages formed using Azido-PEG12-acid ensures that the conjugates remain intact until they reach their intended targets.

Materials Science and Industrial Applications

Beyond biomedical applications, Azido-PEG12-acid has utility in materials science for the development of functionalized surfaces and advanced materials. The compound can be used to create biocompatible coatings on various substrates through its dual reactive groups. For instance, the carboxylic acid can be used to anchor the molecule to amine-functionalized surfaces, leaving the azide available for subsequent attachment of functional molecules via click chemistry. This approach allows for the creation of multilayered functional materials with precisely controlled composition and architecture. The compound also enables the synthesis of complex polymers with tailored properties, contributing to advances in tissue engineering scaffolds, biosensors, and smart materials. The versatility of the reactions involving Azido-PEG12-acid, combined with the biocompatibility of PEG, makes it a valuable building block for developing materials at the interface of synthetic chemistry and biology.

Comparison with Related Compounds

Azido-PEG12-NHS Ester

Azido-PEG12-NHS ester (N-hydroxysuccinimide ester) represents a pre-activated derivative of Azido-PEG12-acid, where the carboxylic acid has been converted to an NHS ester to facilitate more efficient coupling with primary amines. This modification eliminates the need for carbodiimide coupling reagents, simplifying the conjugation process and potentially improving yields. The following table compares key properties of Azido-PEG12-acid and Azido-PEG12-NHS ester:

PropertyAzido-PEG12-AcidAzido-PEG12-NHS Ester
CAS Number1167575-20-31108750-59-9
Molecular FormulaC27H53N3O14C31H56N4O16
Molecular Weight643.7 g/mol740.8 g/mol
Terminal GroupCarboxylic AcidNHS Ester
Reactivity with AminesRequires coupling agentsDirect reaction
Storage Temperature-20°C-20°C
PEG Spacer Length12 units12 units

Other PEG-Based Linkers

Azido-PEG12-acid belongs to a broader family of PEG-based linkers that vary in length and terminal functional groups. The PEG12 designation indicates a specific length of the polyethylene glycol chain, which influences properties such as water solubility, flexibility, and spacing between conjugated molecules. Shorter PEG chains may provide insufficient spacing or solubility for certain applications, while longer chains might introduce excessive flexibility or dilute the concentration of functional groups. Various functional groups can be incorporated at the termini of PEG chains to enable different conjugation strategies, including maleimides for thiol conjugation, alkynes for azide-alkyne cycloaddition, and biotin for avidin-biotin interactions. The selection of an appropriate PEG linker depends on factors such as the required spacing between conjugated molecules, the preferred conjugation chemistry, and the desired physicochemical properties of the final conjugate. The versatility of PEG chemistry has led to the development of numerous specialized linkers tailored to specific applications in research and industry.

Future Research Directions

Emerging Applications in Nanomedicine

The unique properties of Azido-PEG12-acid position it as a valuable tool for emerging applications in nanomedicine and targeted therapeutics. Future research may explore its use in developing more sophisticated drug delivery systems with enhanced targeting capabilities and controlled release properties. The compound's ability to participate in bioorthogonal chemistry makes it particularly suitable for in vivo conjugation strategies, where reactions must occur selectively in complex biological environments. Researchers may investigate the use of Azido-PEG12-acid in creating multifunctional nanoparticles that combine targeting, imaging, and therapeutic capabilities in a single platform. Additionally, the development of stimuli-responsive linkers based on Azido-PEG12-acid could enable the creation of smart delivery systems that release their cargo in response to specific biological triggers such as pH changes, enzymatic activity, or redox conditions.

Optimization of Reaction Conditions and Scalability

While the reactions involving Azido-PEG12-acid are well-established in principle, ongoing research may focus on optimizing reaction conditions for specific applications and improving scalability for industrial production. This could include the development of more efficient catalysts for copper-catalyzed click chemistry, exploration of alternative coupling strategies for the carboxylic acid group, and methods to enhance the stability of intermediates during multi-step syntheses. Research into continuous-flow chemistry and automated synthesis platforms may facilitate the scaled production of Azido-PEG12-acid conjugates with improved consistency and reduced costs. Additionally, green chemistry approaches may be investigated to make the synthesis and use of Azido-PEG12-acid more environmentally sustainable, potentially including enzymatic methods for certain reaction steps or the use of more benign solvents and reagents.

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